2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal
Description
Chemical Significance and Research Context
The chemical significance of 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal stems from its unique structural architecture that combines multiple reactive functionalities within a single molecular framework. The compound features a pyrazine ring system substituted with bromine at position 5, connected through an imine linkage to a brominated propanal chain. This structural arrangement creates a molecule with exceptional versatility for synthetic transformations, as the electron-deficient pyrazine ring facilitates nucleophilic substitution reactions while the aldehyde group enables condensation reactions and nucleophilic additions.
Research has demonstrated that the compound's bromine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the introduction of various aryl and heteroaryl substituents. The pyrazine core contributes to the compound's biological activity potential, as pyrazine derivatives are well-established in medicinal chemistry for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.
The molecular structure exhibits specific stereochemical features, with the imine bond adopting an E-configuration as indicated by its International Union of Pure and Applied Chemistry name: (3E)-2-bromo-3-(5-bromopyrazin-2-yl)iminopropanal. This stereochemical arrangement influences the compound's reactivity patterns and biological interactions, making it particularly suitable for structure-activity relationship studies in drug development.
Contemporary research has positioned this compound within the broader context of heterocyclic chemistry, where brominated pyrazines serve as privileged scaffolds for pharmaceutical applications. The compound's ability to undergo various chemical transformations while maintaining structural integrity makes it an attractive target for synthetic chemists developing new therapeutic agents.
Historical Development of Brominated Pyrazine Derivatives
The historical development of brominated pyrazine derivatives traces back to early investigations in heterocyclic chemistry, with significant contributions from research conducted in the mid-20th century. The foundational work on pyrazine bromination was established through studies published in the Journal of the American Chemical Society in 1949, which explored the bromination of 2-amino-3-carbomethoxypyrazine. This early research laid the groundwork for understanding how bromine substituents influence the chemical behavior and synthetic utility of pyrazine-containing compounds.
The development of synthetic methodologies for brominated pyrazines progressed significantly through the latter half of the 20th century, with researchers developing more efficient approaches to regioselective bromination. The use of N-bromosuccinimide emerged as a preferred method for introducing bromine substituents into pyrazine rings, offering superior control over reaction conditions and product purity compared to earlier molecular bromine-based approaches. This methodological advancement enabled the systematic exploration of structure-activity relationships in brominated pyrazine series.
A pivotal development occurred with the recognition that brominated pyrazines could serve as versatile intermediates for constructing more complex heterocyclic systems. Research published in various synthetic chemistry journals demonstrated that brominated pyrazines undergo facile cross-coupling reactions, opening new avenues for molecular diversity generation. The introduction of palladium-catalyzed coupling reactions revolutionized the field by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds at brominated positions.
The evolution of synthetic strategies continued with the development of one-pot synthetic protocols that combine bromination with subsequent functionalization steps. These methodological improvements reduced the number of synthetic steps required to access complex brominated pyrazine derivatives while improving overall yields and reducing environmental impact. The integration of green chemistry principles into brominated pyrazine synthesis has become increasingly important in contemporary research.
Table 1: Historical Milestones in Brominated Pyrazine Development
Current Research Landscape
The current research landscape surrounding this compound reflects a dynamic field characterized by interdisciplinary approaches combining synthetic chemistry, medicinal chemistry, and computational modeling. Contemporary investigations have revealed that this compound exhibits significant potential as a selective receptor ligand, with studies demonstrating its ability to modulate dopaminergic and serotonergic pathways. These findings have opened new research directions in neuropharmacology and psychiatric drug development.
Recent synthetic methodology developments have focused on improving the efficiency and selectivity of reactions involving this compound. Advanced cross-coupling strategies have been developed that enable the selective functionalization of either bromine position, providing synthetic chemists with unprecedented control over molecular architecture. These methodological advances have facilitated the systematic exploration of structure-activity relationships in related compound series.
The compound has emerged as a valuable tool in chemical biology research, where its unique structural features enable the study of protein-ligand interactions and cellular pathway modulation. Research has demonstrated that derivatives of this compound can serve as molecular probes for investigating biological processes, particularly those involving G-protein coupled receptors and enzyme inhibition. The compound's ability to form stable complexes with biological targets while maintaining favorable pharmacokinetic properties has made it an attractive scaffold for drug discovery efforts.
Table 2: Current Research Applications of this compound
| Research Area | Application | Key Findings | Molecular Targets |
|---|---|---|---|
| Neuropharmacology | Receptor modulation | Dopamine and serotonin pathway effects | Dopamine receptors, Serotonin receptors |
| Cancer Research | Cytotoxicity studies | Selective cancer cell inhibition | Matrix metalloproteinases |
| Synthetic Chemistry | Cross-coupling reactions | Regioselective functionalization | Not applicable |
| Chemical Biology | Molecular probes | Protein-ligand interaction studies | G-protein coupled receptors |
Contemporary computational studies have provided detailed insights into the compound's electronic structure and reactivity patterns. Density functional theory calculations have revealed the influence of bromine substituents on the pyrazine ring's electronic properties, explaining the observed regioselectivity in substitution reactions. These theoretical investigations have guided the rational design of new synthetic transformations and helped predict the biological activity of related compounds.
The integration of artificial intelligence and machine learning approaches has accelerated research progress by enabling the prediction of synthetic routes and biological activities for novel derivatives. High-throughput screening methodologies have been developed that allow rapid evaluation of compound libraries based on the this compound scaffold, facilitating the identification of lead compounds for various therapeutic applications.
Current research trends indicate increasing interest in developing sustainable synthetic approaches for this compound and its derivatives. Green chemistry initiatives have led to the development of more environmentally friendly bromination procedures and the exploration of alternative synthetic routes that minimize waste generation and energy consumption. These efforts align with broader industry trends toward sustainable pharmaceutical manufacturing.
Properties
IUPAC Name |
(3E)-2-bromo-3-(5-bromopyrazin-2-yl)iminopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3O/c8-5(4-13)1-11-7-3-10-6(9)2-12-7/h1-5H/b11-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUMMQZMFXYLLP-QQDOKKFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)N=CC(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CC(=N1)Br)/N=C/C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The general synthetic approach to 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal includes:
Step 1: Imine Formation
Condensation of 5-bromopyrazine-2-carbaldehyde with an appropriate amine or ammonia source to form the imino intermediate.Step 2: Bromination at the β-position of the propanal moiety
Introduction of the bromine atom adjacent to the aldehyde group, typically using brominating agents such as N-bromosuccinimide (NBS) under mild conditions.
This sequence ensures selective functionalization without overbromination or degradation of the sensitive aldehyde group.
Reaction Conditions and Reagents
| Step | Reaction | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Imine formation | 5-bromopyrazine-2-carbaldehyde + amine | Aprotic solvent (e.g., DMF) | Room temperature (20–25 °C) | 12–24 h | Stirring under inert atmosphere recommended |
| 2 | Bromination (β-position) | N-bromosuccinimide (NBS) or alternative brominating agent | Carbon tetrachloride or dichloromethane | Reflux or ambient | 1.5–3 h | Light irradiation or radical initiator (AIBN) may be used |
Example Procedure
A representative synthesis involves dissolving 5-bromopyrazine-2-carbaldehyde and the amine in anhydrous DMF, stirring at room temperature to form the imine intermediate. Subsequently, N-bromosuccinimide is added in a solvent such as carbon tetrachloride, and the mixture is heated under reflux with light irradiation or radical initiators like azobisisobutyronitrile (AIBN) to promote selective bromination at the β-position of the propanal chain.
After completion, the reaction mixture is cooled, filtered to remove succinimide byproducts, and the solvent is removed under reduced pressure. The crude product is purified by silica gel chromatography using ethyl acetate/hexane mixtures to afford pure this compound.
Analytical Data and Research Findings
Yield and Purity
| Parameter | Result |
|---|---|
| Typical Yield | 60–80% |
| Purification | Silica gel chromatography (ethyl acetate/hexane gradient) |
| Physical State | Pale yellow solid or oil that solidifies on standing |
| Molecular Weight | 306.94 g/mol |
Structural Confirmation
NMR Spectroscopy:
Characteristic signals for the pyrazine ring protons, imino proton, and aldehyde proton are observed. Bromination shifts the β-propanal proton signals downfield.Mass Spectrometry:
Molecular ion peak consistent with C₇H₅Br₂N₃O confirms the dibrominated structure.Chromatography:
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) confirm purity and reaction completion.
Comparative Analysis of Preparation Approaches
| Preparation Aspect | Method Using NBS in CCl4 with AIBN | Alternative Brominating Agents | Remarks |
|---|---|---|---|
| Selectivity | High for β-bromination | Variable, risk of overbromination | NBS preferred for mild conditions |
| Reaction Time | 1.5–3 h | Longer or shorter depending on agent | Radical initiators improve rate |
| Yield | 60–80% | Often lower or impure products | Purification critical |
| Operational Simplicity | Moderate, requires inert atmosphere and light | Some agents require harsher conditions | Safety considerations for CCl4 |
Chemical Reactions Analysis
Substitution Reactions
The bromine atoms on the pyrazine ring and propanal chain undergo nucleophilic substitution under varying conditions:
-
Pyrazine Reactivity : The electron-deficient pyrazine ring facilitates bromine substitution via palladium catalysis. For example, coupling with arylboronic acids produces biaryl derivatives, as seen in analogous pyrazine systems .
-
Alkyl Bromide Reactivity : The propanal bromine undergoes SN2 displacement with nucleophiles like amines, forming secondary amines or imines .
Aldehyde Condensation Reactions
The aldehyde group participates in nucleophilic addition and condensation:
| Reaction Partner | Conditions | Product | Key Findings |
|---|---|---|---|
| Amines | Room temperature | Schiff bases (imine derivatives) | Enhanced π-conjugation |
| Hydrazines | Acidic/neutral pH | Hydrazones | Stabilized intermediates |
For instance, condensation with thiazol-2-amine derivatives forms chromene-based analogs, as observed in structurally related aldehydes.
Cross-Coupling Reactions
The compound’s bromine atoms enable catalytic cross-coupling:
Tautomerism and Redox Behavior
The imine-aldehyde system exhibits tautomeric equilibrium and redox activity:
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile intermediate in organic synthesis. For instance, it can be used to create derivatives with modified biological activities or improved pharmacological profiles.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Preliminary studies suggest that the compound interacts with specific biological targets, potentially disrupting cellular processes in pathogens or cancer cells. The mechanism of action involves the formation of covalent bonds with nucleophilic sites in biomolecules, which could lead to cell death or inhibition of growth .
Pharmaceutical Development
Therapeutic Potential
The compound is under investigation for its therapeutic applications in drug development. Its unique structural features allow for modifications that can enhance efficacy and reduce side effects. Ongoing research aims to explore its potential as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases .
Industrial Applications
Material Science
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its reactivity can be harnessed to create polymers or other materials with specific properties suitable for various applications, including electronics and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and imine group play crucial roles in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-bromo-3-[(5-bromopyrazin-2-yl)imino]propanal with structurally related compounds:
* Note: The molecular formula for 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal (C₁₃H₁₇Cl₂N₃O₂) conflicts with its name, suggesting a possible data entry error in the source .
Reactivity and Stability
- Target Compound: The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) and condensations. Bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). The imino group can act as a chelating agent or participate in Schiff base formation . Potential instability due to the aldehyde’s susceptibility to oxidation.
Comparisons :
- 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal : The pyrimidine ring (1,3-diazine) is less electron-deficient than pyrazine, altering reactivity in aromatic substitutions. The methyl group may sterically hinder reactions .
- 2-Bromo-5-tosyl-pyrrolo[2,3-b]pyrazine : The fused pyrrole-pyrazine system enhances aromatic stability. The tosyl group acts as a protecting group, enabling regioselective functionalization .
- 5-Bromo-3-(prop-1-ynyl)pyrazin-2-amine : The propargyl group allows click chemistry, while the amine enables further derivatization (e.g., amide bond formation) .
- 2-Bromo-3-methylpyridine : Simpler structure with fewer reactive sites; bromine undergoes direct substitution (e.g., SNAr) .
Physicochemical Properties
Biological Activity
2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal is a compound of interest due to its potential therapeutic applications, particularly as a modulator of biological pathways associated with metabolic diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound has the following structure:
- Chemical Formula : CHBrNO
- CAS Number : 1375476-97-3
This structure features a brominated pyrazine moiety, which is known for its biological activity, particularly in the context of cancer and metabolic disorders.
Research indicates that this compound acts as an agonist or partial agonist of G-protein coupled receptor 43 (GPR43), which is implicated in the regulation of metabolic processes including glucose metabolism and lipid homeostasis. Activation of GPR43 has been associated with beneficial effects in conditions such as Type 2 diabetes mellitus and dyslipidemia .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 5-bromopyrazine derivatives. For instance, a derivative known as BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea) demonstrated significant cytotoxicity against various cancer cell lines including Jurkat, HeLa, and MCF-7. The IC values for these cell lines were notably low, indicating strong antiproliferative effects .
Table 1: Cytotoxicity of BPU on Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| Jurkat | 4.64 ± 0.08 |
| HeLa | Not specified |
| MCF-7 | Not specified |
The mechanism appears to involve cell cycle arrest in the sub-G1 phase, suggesting induction of apoptosis. Additionally, BPU exhibited antiangiogenic properties by inhibiting blood vessel formation in tumor tissues .
Metabolic Effects
The compound's role in metabolic regulation is also noteworthy. It has been suggested that compounds activating GPR43 may enhance insulin sensitivity and reduce inflammation, contributing to improved metabolic profiles in prediabetic states .
Case Studies
A clinical study investigated the effects of GPR43 agonists on patients with Type 2 diabetes. Participants receiving treatment showed significant improvements in glycemic control and lipid profiles after administration of a GPR43 modulator similar to this compound .
Q & A
Q. Q1. What are the key synthetic strategies for preparing 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves condensation between 5-bromopyrazin-2-amine and brominated propanal derivatives. Critical parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., acetic acid for imine formation). Evidence from analogous bromopyrazine syntheses suggests that inert atmospheres (N₂/Ar) and controlled stoichiometry (1:1.2 molar ratio of amine to aldehyde) optimize yields . Impurity profiles should be monitored via LC/MS-UV (≥95% purity threshold recommended) .
Q. Q2. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer: Multi-spectral characterization is essential:
- ¹H/¹³C NMR : Confirm imine linkage (δ 8.2–8.5 ppm for pyrazine protons; δ 160–165 ppm for C=N).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 345.92 for C₈H₆Br₂N₃O).
- XRD : Resolve stereoelectronic effects in the solid state, particularly for tautomeric forms .
Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or solvent interactions, necessitating DFT calculations for validation .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the reactivity of the imine group in this compound under nucleophilic conditions?
Methodological Answer: The electron-withdrawing bromine atoms on the pyrazine ring polarize the imine bond, enhancing susceptibility to nucleophilic attack. Kinetic studies (e.g., stopped-flow UV-Vis) reveal a two-step mechanism:
Nucleophilic addition (rate-determining step): Attack by amines or hydrides at the electrophilic C=N center.
Proton transfer : Stabilization via resonance with the pyrazine ring.
Competing pathways (e.g., hydrolysis) can be suppressed using anhydrous conditions .
Q. Q4. How do structural modifications (e.g., halogen substitution) alter the compound’s electronic properties and bioactivity?
Methodological Answer: Comparative DFT studies (B3LYP/6-311+G**) show that bromine atoms increase electrophilicity at the pyrazine ring (LUMO = -1.8 eV vs. -1.3 eV for non-brominated analogs), enhancing interactions with biomolecular targets. In vitro assays against kinase enzymes reveal IC₅₀ values <10 µM, suggesting potential as a kinase inhibitor. Substituent effects are quantified via Hammett plots (σₚ = +0.23 for Br) .
Q. Q5. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?
Methodological Answer: Discrepancies often arise from:
- By-product formation : Monitor intermediates via TLC or HPLC .
- Solvent polarity : Polar solvents stabilize zwitterionic intermediates, altering reaction pathways .
- Isomerism : Use VT-NMR (-40°C to 25°C) to detect rotamers.
Triangulate data using complementary techniques (e.g., XRD for conformation, LC/MS for purity) and adhere to standardized protocols (e.g., ICH guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
